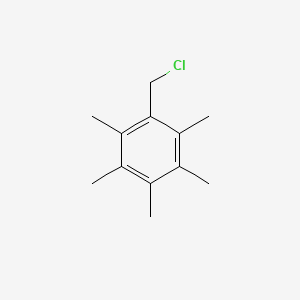

2,3,4,5,6-Pentamethylbenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98359. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUAEBDTJFKMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CCl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060066 | |

| Record name | Benzene, (chloromethyl)pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-65-1 | |

| Record name | Pentamethylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chloromethyl)pentamethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylbenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (chloromethyl)pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)pentamethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Chloromethyl)pentamethylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29A2Z83GHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4,5,6-Pentamethylbenzyl Chloride for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5,6-pentamethylbenzyl chloride, a sterically hindered building block and protecting group precursor with significant applications in organic synthesis, particularly in the context of drug discovery and complex molecule construction. This document delves into its synthesis, physicochemical properties, and key applications, offering detailed experimental protocols and mechanistic insights to empower researchers in leveraging its unique reactivity. The Chemical Abstracts Service (CAS) number for this compound is 484-65-1 .[1][2][3][4]

Introduction: The Significance of Steric Hindrance in a Benzyl Moiety

In the landscape of organic synthesis, the strategic introduction and removal of protecting groups are paramount for the successful construction of complex molecular architectures. Benzyl ethers and esters are workhorse protecting groups for alcohols and carboxylic acids, respectively, prized for their general stability and selective cleavage under various conditions.[5][6] However, the reactivity of the standard benzyl group can sometimes be a double-edged sword, leading to undesired side reactions or premature deprotection in intricate synthetic sequences.

This compound emerges as a valuable reagent that addresses some of these limitations. The presence of five methyl groups on the aromatic ring introduces significant steric bulk around the benzylic carbon. This steric encumbrance modulates its reactivity, offering enhanced stability and, in some cases, orthogonal deprotection strategies compared to its less substituted counterparts. This guide will explore the synthesis of this unique reagent and its applications as a robust protecting group, providing the necessary technical details for its effective utilization in a research setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 484-65-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇Cl | [1][2] |

| Molecular Weight | 196.72 g/mol | [1][4] |

| Appearance | White to light yellow powder or crystals | [5][7] |

| Melting Point | 80.0 to 84.0 °C | [5][7] |

| Synonyms | (Chloromethyl)pentamethylbenzene, Pentamethylbenzyl chloride | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Blanc chloromethylation of pentamethylbenzene.[5][7] This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

Reaction Mechanism: The Blanc Chloromethylation

The Blanc chloromethylation proceeds via an electrophilic aromatic substitution pathway. Formaldehyde is activated by a Lewis acid catalyst, typically zinc chloride, or a strong protic acid to generate a highly electrophilic species. This electrophile is then attacked by the electron-rich pentamethylbenzene ring. The resulting benzyl alcohol is subsequently converted to the corresponding chloride under the reaction conditions.

Caption: Generalized mechanism of the Blanc chloromethylation of pentamethylbenzene.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a documented industrial synthesis method and provides a robust procedure for the preparation of this compound.[2]

Materials:

-

Pentamethylbenzene

-

Paraformaldehyde

-

37-38% Hydrochloric acid

-

A suitable reaction flask equipped with a condenser, agitator, and temperature control unit.

Procedure:

-

Charge the reaction flask with 45 grams of paraformaldehyde and 54.75 grams of 37-38% hydrochloric acid.

-

Heat the mixture to 80°C.

-

Add 37 grams of pentamethylbenzene to the heated mixture.

-

Agitate the mixture vigorously to ensure complete and constant mixing of the organic and aqueous phases.

-

Maintain the reaction at 80°C with continuous agitation. The reaction progress can be monitored by gas chromatography.

-

Upon completion, cool the reaction mixture to stop the reaction and allow the layers to separate.

-

Isolate the organic layer containing the product.

-

The crude product can be purified by conventional methods such as crystallization or distillation under reduced pressure.

Self-Validation: The progress of the reaction should be monitored to avoid the formation of bis-chloromethylated byproducts, which can occur with prolonged reaction times.[2] The identity and purity of the final product should be confirmed by analytical techniques such as NMR, GC-MS, and melting point analysis.

Applications in Organic Synthesis: A Sterically Hindered Protecting Group

The steric bulk imparted by the five methyl groups makes the pentamethylbenzyl group a unique tool in the synthetic chemist's arsenal, particularly as a protecting group for alcohols.

Protection of Alcohols

The 2,3,4,5,6-pentamethylbenzyl group can be introduced to protect hydroxyl functionalities via a Williamson ether synthesis. The increased steric hindrance around the benzylic carbon can lead to enhanced stability of the resulting ether compared to a standard benzyl ether under certain conditions.

Caption: Workflow for the protection of an alcohol using this compound.

Deprotection of Pentamethylbenzyl Ethers

The cleavage of the sterically hindered pentamethylbenzyl ether can be challenging using standard hydrogenolysis conditions that are effective for simple benzyl ethers. This differential reactivity allows for selective deprotection strategies in molecules containing multiple types of benzyl protecting groups.

Alternative deprotection methods are often more effective for cleaving pentamethylbenzyl ethers:

-

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers. The electron-donating nature of the five methyl groups on the aromatic ring can facilitate this process.

-

Strong Acidic Conditions: Treatment with strong acids, often in the presence of a cation scavenger, can effect the cleavage of benzyl-type ethers. Pentamethylbenzene itself has been effectively used as a non-Lewis-basic cation scavenger in the debenzylation of aryl benzyl ethers using boron trichloride, preventing unwanted side reactions.[3][8]

Use as a Cation Scavenger

An interesting application of the parent hydrocarbon, pentamethylbenzene, is its use as a cation scavenger during the deprotection of other benzyl-type protecting groups. In acidic deprotection conditions, the liberated benzyl cation can be electrophilic and may react with other sensitive functional groups within the molecule. Pentamethylbenzene, being highly electron-rich, can effectively trap this carbocation, preventing undesired side reactions.[3][8][9][10]

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage. It may also be corrosive to metals.[5][7][11] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11] Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[5][11]

Storage: Store in a cool, dry, and well-ventilated area in the original container. Keep containers securely sealed and protected from physical damage. It should be stored away from incompatible materials.[11]

Conclusion

This compound is a valuable and versatile reagent for the advanced organic chemist. Its synthesis via the Blanc chloromethylation is a well-established industrial process. The significant steric hindrance provided by the pentamethyl-substituted aromatic ring imparts unique properties, making the corresponding pentamethylbenzyl group a robust protecting group for alcohols with distinct stability and cleavage characteristics compared to the parent benzyl group. Furthermore, the parent hydrocarbon, pentamethylbenzene, serves as an effective cation scavenger in deprotection reactions. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, will enable researchers to effectively incorporate this reagent into their synthetic strategies for the construction of complex and novel molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US3723548A - Chloromethylation process - Google Patents [patents.google.com]

- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Benzyl group - Wikipedia [en.wikipedia.org]

- 7. Benzyl Esters [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,3,4,5,6-Pentamethylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3,4,5,6-Pentamethylbenzyl chloride

This compound, with the CAS number 484-65-1, is a substituted aromatic hydrocarbon.[1] Its molecular structure, featuring a pentamethyl-substituted benzene ring attached to a chloromethyl group, imparts unique reactivity and physical characteristics. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of new therapeutic agents. The pentamethylbenzyl group can be introduced as a protecting group or as a core structural component in pharmacologically active compounds.

The strategic placement of five methyl groups on the benzene ring significantly influences the molecule's electronic and steric properties. This steric hindrance can direct reactions to specific sites and can enhance the stability of reactive intermediates. For drug development professionals, these features are of particular interest for designing molecules with specific target affinities and metabolic profiles.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

A precise understanding of the physical properties of this compound is essential for its safe handling, storage, and effective use in synthesis. The following table summarizes its key physical data.

| Property | Value | Source |

| CAS Number | 484-65-1 | [1] |

| Molecular Formula | C₁₂H₁₇Cl | [1] |

| Molecular Weight | 196.72 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 80.0 to 84.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

2.1. Interpretation of Physical Properties for Laboratory Applications

-

Appearance and Purity: The appearance as a white to light yellow solid is a key identifier.[3] A significant deviation from this could indicate impurities. The high purity, typically greater than 98.0% as determined by Gas Chromatography (GC), is critical for achieving desired reaction outcomes and avoiding side products.[3]

-

Melting Point: The defined melting point range of 80.0 to 84.0 °C is a crucial indicator of purity.[3] A broad melting range or a value outside of this range suggests the presence of impurities, which could interfere with subsequent chemical transformations. This property also dictates the appropriate storage conditions to prevent clumping or degradation.

-

Molecular Weight: The molecular weight of 196.72 g/mol is fundamental for stoichiometric calculations in reaction planning, ensuring precise control over molar ratios for optimal yield and purity of the desired product.[1][2]

Spectroscopic Data for Structural Elucidation

Spectroscopic data is indispensable for confirming the identity and purity of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The spectrum, typically run in CDCl₃, will show distinct peaks for the methyl protons and the methylene (CH₂) protons of the benzyl group.[4]

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.[2]

3.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For this compound, key absorptions would correspond to C-H stretching and bending vibrations of the aromatic ring and the methyl and methylene groups, as well as the C-Cl stretch.[2]

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.[5]

Safety, Handling, and Storage

4.1. Hazard Identification

This compound is classified as a corrosive solid that is acidic and organic.[6] It can cause severe skin burns and eye damage and may be corrosive to metals.[6] It is also classified as a Dangerous Good for transport.[1]

4.2. Recommended Handling Procedures

Due to its corrosive nature, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes:

-

Chemical-resistant gloves

-

Safety goggles or a face shield

-

A lab coat or other protective clothing

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[6]

4.3. Storage Recommendations

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6] It should be stored locked up and in its original packaging to prevent corrosion of other containers.[6]

References

- 1. scbt.com [scbt.com]

- 2. Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | C12H17Cl | CID 68087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 484-65-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound(484-65-1) MS spectrum [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2,3,4,5,6-Pentamethylbenzyl chloride molecular weight

An In-Depth Technical Guide to 2,3,4,5,6-Pentamethylbenzyl Chloride for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound (PMB-Cl), a crucial reagent in advanced organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing its fundamental physicochemical properties, including its precise molecular weight, alongside practical, field-proven insights into its synthesis, spectroscopic characterization, and strategic applications. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity. This guide consolidates critical data, safety protocols, and application notes, serving as an authoritative resource for laboratory professionals engaged in complex molecular design and development.

Core Physicochemical Properties and Structural Analysis

This compound is a solid organic compound distinguished by its fully substituted aromatic ring, which imparts significant steric bulk and unique electronic properties.[1] These characteristics are fundamental to its utility in specialized synthetic applications. The precise determination of its molecular weight and other physical constants is the cornerstone of its reliable use in quantitative chemical synthesis.

Key Quantitative Data

The essential physicochemical properties of this compound are summarized below. This data is critical for stoichiometric calculations, reaction condition optimization, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 196.72 g/mol (also cited as 196.71 g/mol ) | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇Cl | [1][2][3] |

| CAS Number | 484-65-1 | [2][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | Typically >98.0% (as determined by GC) | [1] |

| Monoisotopic Mass | 196.10188 Da | [3][6] |

Chemical Structure

The structure features a benzene ring substituted with five methyl groups and one chloromethyl group. This high degree of substitution creates a sterically hindered environment around the benzylic carbon, influencing its reactivity.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved in the laboratory via the chlorination of the corresponding alcohol, 2,3,4,5,6-pentamethylbenzyl alcohol. This method is preferred for its high efficiency and the relative ease of purification. The use of thionyl chloride (SOCl₂) is a standard and effective choice for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup procedure.

Detailed Experimental Protocol

Reaction: Chlorination of 2,3,4,5,6-Pentamethylbenzyl Alcohol

Reagents:

-

2,3,4,5,6-Pentamethylbenzyl alcohol[7]

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Pyridine (catalytic amount, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2,3,4,5,6-pentamethylbenzyl alcohol in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) dropwise via a syringe over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. Trustworthiness Note: This step hydrolyzes any remaining thionyl chloride and neutralizes the generated HCl.

-

Workup: Transfer the mixture to a separatory funnel. Add saturated NaHCO₃ solution portion-wise until effervescence ceases to neutralize the acidic medium.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

References

- 1. This compound, 5G | Labscoop [labscoop.com]

- 2. scbt.com [scbt.com]

- 3. Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | C12H17Cl | CID 68087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 484-65-1 [chemicalbook.com]

- 6. PubChemLite - this compound (C12H17Cl) [pubchemlite.lcsb.uni.lu]

- 7. 2,3,4,5,6-PENTAMETHYLBENZYL ALCOHOL(484-66-2) IR Spectrum [m.chemicalbook.com]

The Pentamethylbenzyl Moiety in Protecting Group Chemistry: A Technical Guide to Stability and Application

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving chemo- and regioselectivity.[1] Benzyl-type ethers, such as the standard benzyl (Bn), p-methoxybenzyl (PMB), and 2,4-dimethoxybenzyl (DMB) groups, are mainstays for the protection of alcohols due to their general robustness and diverse cleavage methods.[2][3] The lability of these groups can be finely tuned by modifying the electronic properties of the aromatic ring; electron-donating substituents stabilize the benzylic carbocation intermediate formed during acid-catalyzed cleavage, thereby increasing the ease of removal.[4][5]

This guide presents an in-depth technical analysis of the stability and potential utility of the pentamethylbenzyl (PMBzl) protecting group. While not yet a commonly employed protecting group in the literature, its predicted properties, derived from the well-documented role of pentamethylbenzene as a superior cation scavenger and established principles of physical organic chemistry, position it as a potentially valuable tool for specialized synthetic challenges requiring an ultra-labile, orthogonally-stable protecting group.

Part 1: The Pentamethylbenzyl Cation: The Cornerstone of Lability

The stability of a benzyl-type protecting group is inversely related to the stability of the carbocation formed upon its cleavage. The deprotection of a benzyl ether under acidic conditions, for instance with a Lewis acid like Boron Trichloride (BCl₃), proceeds via protonation or coordination to the ether oxygen, followed by cleavage to release the free alcohol and a benzyl cation.

This highly reactive benzyl cation can engage in undesirable side reactions, most notably Friedel-Crafts alkylation of other electron-rich aromatic rings within the substrate.[6] To mitigate this, "cation scavengers" are added to the reaction mixture to trap the carbocation as it forms.

Pentamethylbenzene: A Superior Cation Scavenger

Extensive studies, particularly in the context of complex natural product synthesis, have identified pentamethylbenzene as a uniquely effective cation scavenger.[7][8] Unlike traditional scavengers such as thioanisole, which are Lewis basic and can coordinate to and deactivate the Lewis acid catalyst, pentamethylbenzene is non-Lewis-basic. Its efficacy stems from the exceptionally high electron density of the aromatic ring, conferred by the five electron-donating methyl groups. This makes it a powerful nucleophile that rapidly and irreversibly traps the generated benzyl cation.[7][9]

The established success of pentamethylbenzene in this role provides the central evidence for predicting the behavior of a PMBzl protecting group. The very reaction that makes pentamethylbenzene an excellent scavenger—its facile and rapid reaction with a benzyl cation—indicates that the reverse reaction, the formation of a pentamethylbenzyl cation , would be an exceptionally favorable process. This high degree of stabilization is the key to the predicted high lability of the PMBzl protecting group.

Part 2: Predicted Stability Profile of a Pentamethylbenzyl (PMBzl) Ether

Based on the exceptional stability of its corresponding carbocation, the PMBzl ether is predicted to exhibit a unique profile of high reactivity to certain conditions and stability towards others.

Acid Lability

The five electron-donating methyl groups are expected to render the PMBzl ether extremely acid-labile . This lability would likely surpass that of even the highly sensitive 2,4-dimethoxybenzyl (DMB) group.[4][5] This opens the possibility of deprotection under exceptionally mild acidic conditions, which would preserve a wide range of other acid-sensitive protecting groups, such as tert-butyldimethylsilyl (TBS) ethers or even tert-butoxycarbonyl (Boc) groups under carefully controlled conditions.

Oxidative Lability

Electron-rich benzyl ethers are susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10] This reaction proceeds via a single-electron transfer (SET) to form a charge-transfer complex, a process that is greatly accelerated by electron-donating substituents.[2][10] The pentamethylated aromatic ring, being extremely electron-rich, would be highly predisposed to this mode of cleavage. It is predicted that PMBzl ethers could be cleaved oxidatively under conditions similar to, or even milder than, those required for PMB ethers.

Hydrogenolysis

A key point of differentiation for the PMBzl group is its predicted stability towards catalytic hydrogenolysis (e.g., H₂/Pd-C). Standard benzyl ethers are readily cleaved under these conditions.[11][12] However, the presence of two ortho-methyl groups on the PMBzl ring introduces significant steric hindrance around the benzylic C-O bond. This steric bulk would likely impede access of the bond to the surface of the heterogeneous catalyst, rendering the hydrogenolysis reaction extremely slow or completely ineffective. This predicted stability offers a powerful orthogonal relationship with other benzyl-based protecting groups like the standard Bn or benzyloxycarbonyl (Cbz) group.

Data Summary: Comparative Stability

The following table summarizes the predicted stability of the PMBzl group in comparison to other common benzyl-type protecting groups.

| Protecting Group | Reagent / Condition | Benzyl (Bn) | p-Methoxybenzyl (PMB) | 2,4-Dimethoxybenzyl (DMB) | Pentamethylbenzyl (PMBzl) [Predicted] |

| Strong Acid | Neat TFA, BCl₃ | Labile | Very Labile | Extremely Labile | Ultra Labile |

| Mild Acid | 1-10% TFA in DCM | Stable | Labile | Very Labile | Very Labile |

| Oxidant | DDQ, CAN | Stable (requires harsh conditions) | Labile | Very Labile | Very Labile |

| Hydrogenolysis | H₂, Pd/C | Labile | Labile | Labile | Stable (Predicted) |

| Base | NaH, LiOH, etc. | Stable | Stable | Stable | Stable |

Part 3: Orthogonality and Proposed Synthetic Utility

The unique predicted stability profile of the PMBzl group makes it a compelling candidate for complex synthetic routes requiring multiple, orthogonally protected hydroxyl groups. An orthogonal protecting group strategy allows for the selective removal of one group in any order without affecting the others.[13]

The PMBzl group could be integrated into strategies where:

-

Ultra-mild acidolysis is required: A PMBzl group could be removed with dilute acid while leaving PMB, Bn, and silyl ethers intact.

-

Hydrogenolysis is used elsewhere: A PMBzl group would remain in place during the hydrogenolytic removal of Bn or Cbz groups, a significant advantage over PMB and DMB.

-

Oxidative cleavage is desired: Similar to PMB, the PMBzl group could be removed with DDQ in the presence of groups stable to oxidation, like silyl ethers or standard benzyl ethers.

Part 4: Experimental Protocols

While protocols for the direct use of PMBzl as a protecting group are not yet established, the following provides a validated method for a related, foundational reaction and a proposed starting point for the cleavage of a hypothetical PMBzl ether.

Protocol 1: Debenzylation of an Aryl Benzyl Ether using BCl₃ and Pentamethylbenzene (Established)[7]

This protocol demonstrates the practical application of pentamethylbenzene as a cation scavenger.

-

Preparation: To an oven-dried, three-necked round-bottomed flask under an argon atmosphere, add the aryl benzyl ether substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv).

-

Dissolution: Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂), using a concentration of approximately 0.05 M with respect to the substrate.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a 1.0 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 equiv) dropwise over 5 minutes.

-

Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Quenching: Upon completion, quench the reaction at -78 °C by the slow addition of a chloroform/methanol mixture (10:1 v/v).

-

Work-up: Allow the mixture to warm to ambient temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography. The non-polar byproducts (unreacted pentamethylbenzene and benzylpentamethylbenzene) are easily separated from the desired polar phenol product.

Protocol 2: Proposed Cleavage of a Pentamethylbenzyl Ether with Mild Acid (Hypothetical)

This proposed protocol is based on conditions used for the cleavage of highly labile DMB ethers and serves as a theoretical starting point for experimentation.

-

Preparation: Dissolve the PMBzl-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Prepare a 1% (v/v) solution of trifluoroacetic acid (TFA) in CH₂Cl₂. Add this solution dropwise to the reaction mixture.

-

Reaction: Stir the mixture at 0 °C and monitor closely by TLC. Given the predicted lability, the reaction may be complete in a matter of minutes.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Work-up: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography.

Conclusion

While the pentamethylbenzyl group is not yet established in the synthetic chemist's standard toolkit, a thorough analysis based on fundamental chemical principles and the proven efficacy of pentamethylbenzene as a cation scavenger strongly suggests its potential. The PMBzl group is predicted to be an ultra-labile ether, readily cleaved under exceptionally mild acidic or oxidative conditions. Crucially, its anticipated stability to catalytic hydrogenolysis due to steric hindrance offers a unique orthogonal handle relative to other benzyl-type protecting groups. For drug development professionals and scientists tackling the synthesis of highly complex and sensitive molecules, the prospective properties of the pentamethylbenzyl group warrant experimental investigation and could unlock novel and powerful strategies for orthogonal protection.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

An In-depth Technical Guide to 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene, a key synthetic intermediate. We will delve into its precise nomenclature, structural characteristics, validated synthesis protocols, and core reactivity, providing the field-proven insights necessary for its effective application in advanced molecular design and development.

Core Identity: Nomenclature and Physicochemical Properties

The compound commonly referred to as 2,3,4,5,6-Pentamethylbenzyl chloride possesses a specific and preferred name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.

IUPAC Nomenclature

The preferred IUPAC name is 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene .[1][2] This name is derived by treating the pentamethylbenzene moiety as the parent structure. The -CH₂Cl group is named as a compound substituent, "chloromethyl," and its position is designated at carbon 1 of the benzene ring.[3][4] The use of parentheses is critical to indicate that the chloro group is a substituent on the methyl group, not directly on the benzene ring.[4]

Common synonyms include:

Structural and Quantitative Data

The unique structure, featuring a fully substituted benzene ring, imparts significant steric and electronic properties that are central to its chemical behavior.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene | [1][2] |

| CAS Number | 484-65-1 | [1][7][8] |

| Molecular Formula | C₁₂H₁₇Cl | [1][2][5] |

| Molecular Weight | 196.72 g/mol | [1][8] |

| SMILES | CC1=C(C)C(C)=C(CCl)C(C)=C1C | [1] |

| InChIKey | CXUAEBDTJFKMBV-UHFFFAOYSA-N | [1] |

Molecular Structure Diagram

The following diagram illustrates the atomic connectivity and spatial arrangement of 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene.

References

- 1. 1-(CHLOROMETHYL)-2,3,4,5,6-PENTAMETHYLBENZENE | CAS 484-65-1 [matrix-fine-chemicals.com]

- 2. Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | C12H17Cl | CID 68087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scbt.com [scbt.com]

- 6. Benzene, (chloromethyl)pentamethyl- (CAS 484-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 484-65-1 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,3,4,5,6-Pentamethylbenzyl Chloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5,6-pentamethylbenzyl chloride, a key organic intermediate. The document delineates its chemical identity, structural features, and physicochemical properties. It further details a representative synthetic protocol, discusses its applications as a versatile building block in medicinal chemistry and drug development, and outlines essential safety and handling procedures. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in synthetic chemistry and pharmaceutical development, offering both foundational knowledge and practical insights into the utility of this compound.

Chemical Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with five methyl groups and a chloromethyl group. This unique substitution pattern imparts specific reactivity and steric properties to the molecule, making it a valuable reagent in organic synthesis.

Synonyms and Identifiers

For unambiguous identification, a comprehensive list of synonyms and registry numbers is provided below.

| Identifier Type | Value |

| IUPAC Name | 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene[1] |

| CAS Number | 484-65-1[1][2] |

| Molecular Formula | C12H17Cl[1][2] |

| Molecular Weight | 196.71 g/mol [1] |

| Common Synonyms | (CHLOROMETHYL)PENTAMETHYLBENZENE, PENTAMETHYLBENZYL CHLORIDE, Benzene, (chloromethyl)pentamethyl-, 1-(CHLOROMETHYL)-2,3,4,5,6-PENTAMETHYL-BENZENE[1][2] |

Chemical Structure

The structure of this compound features a fully substituted benzene ring, which influences the reactivity of the benzylic chloride. The steric hindrance provided by the five methyl groups can be a critical factor in its synthetic applications.

References

An In-depth Technical Guide to 2,3,4,5,6-Pentamethylbenzyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups and sterically hindered reagents is paramount for achieving high selectivity and yield in complex molecular architectures. 2,3,4,5,6-Pentamethylbenzyl chloride emerges as a noteworthy reagent, offering a unique combination of steric bulk and reactivity. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, spectral characterization, and potential applications, with a particular focus on its role as a sterically hindered building block and protecting group.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its highly substituted aromatic ring imparts distinct properties that are of significant interest in synthetic chemistry.

| Property | Value | Reference |

| Melting Point | 80.0 - 84.0 °C | [2] |

| Molecular Formula | C₁₂H₁₇Cl | [3] |

| Molecular Weight | 196.71 g/mol | [3] |

| Appearance | White to Light yellow powder to crystal | [1] |

| CAS Number | 484-65-1 | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chloromethylation of pentamethylbenzene. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the pentamethylated benzene ring.

Experimental Protocol: Chloromethylation of Pentamethylbenzene

This protocol is based on the well-established Blanc chloromethylation reaction.[4]

Materials:

-

Pentamethylbenzene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (37-38%)

-

Anhydrous Calcium Chloride

-

Dichloromethane (or other suitable solvent)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pentamethylbenzene and paraformaldehyde in a suitable solvent like dichloromethane.

-

Addition of HCl: Slowly add concentrated hydrochloric acid to the stirring suspension. The reaction is typically carried out at an elevated temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield a crystalline solid.

Causality Behind Experimental Choices: The use of an acid catalyst (hydrochloric acid) is crucial for the in situ generation of the electrophilic chloromethyl cation from formaldehyde. Pentamethylbenzene is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the five methyl groups, facilitating the reaction. The aqueous work-up is necessary to remove the acid catalyst and any remaining formaldehyde. The bicarbonate wash neutralizes any residual acid.

Figure 1: Synthesis workflow for this compound.

Spectral Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂Cl) and multiple singlets for the five methyl groups on the aromatic ring. |

| ¹³C NMR | The carbon NMR spectrum will display a signal for the benzylic carbon, distinct signals for the aromatic carbons (some of which may be equivalent due to symmetry), and signals for the methyl carbons. |

| FTIR | The infrared spectrum will exhibit characteristic C-H stretching and bending frequencies for the alkyl and aromatic moieties, as well as a C-Cl stretching vibration. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the formation of the stable pentamethylbenzyl cation.[5] |

Reactivity and Applications

The reactivity of this compound is dominated by the benzylic chloride functionality. However, the five methyl groups on the aromatic ring introduce significant steric hindrance around the reactive center. This steric congestion plays a crucial role in dictating its reaction pathways.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions. Due to the severe steric hindrance, an Sₙ2-type backside attack by a nucleophile is significantly disfavored. Consequently, reactions are more likely to proceed through an Sₙ1 mechanism, involving the formation of a resonance-stabilized pentamethylbenzyl carbocation. This carbocation is particularly stable due to the electron-donating effects of the five methyl groups.

Figure 2: Predominant Sₙ1 reaction pathway.

Potential as a Protecting Group for Alcohols

The unique steric and electronic properties of the pentamethylbenzyl group make it a promising candidate as a protecting group for alcohols, forming pentamethylbenzyl (PMB) ethers. While the standard p-methoxybenzyl (PMB) group is widely used, the pentamethylbenzyl group offers enhanced steric bulk.

Advantages of the Pentamethylbenzyl Protecting Group:

-

Stability: Pentamethylbenzyl ethers are expected to be stable to a wide range of reaction conditions, including moderately acidic and basic media.[6]

-

Orthogonality: The deprotection of benzyl-type ethers is often achieved through catalytic hydrogenolysis (H₂/Pd-C), a method that is orthogonal to the cleavage of many other protecting groups like silyl ethers and acetals.[7]

-

Steric Shielding: The bulky nature of the pentamethylbenzyl group can provide significant steric protection to the hydroxyl group it is masking, preventing unwanted side reactions at or near that position.

While pentamethylbenzene has been utilized as a cation scavenger in the deprotection of other benzyl ethers, highlighting the stability of the pentamethylbenzyl cation, its direct application as a protecting group in complex total synthesis is an area of ongoing exploration.[8]

Deprotection of Pentamethylbenzyl Ethers:

Cleavage of the pentamethylbenzyl ether would likely proceed under standard hydrogenolysis conditions.

Experimental Protocol: Protection of an Alcohol with this compound

Materials:

-

Alcohol substrate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

This compound

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Alkoxide Formation: To a solution of the alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Addition of Benzyl Chloride: Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude pentamethylbenzyl ether by flash column chromatography.

Self-Validating System: The progress of the reaction can be monitored by TLC to ensure complete consumption of the starting alcohol. The formation of the product can be confirmed by a change in polarity and the appearance of characteristic signals for the pentamethylbenzyl group in the ¹H NMR spectrum of the crude product.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[9]

Conclusion

This compound is a valuable reagent in organic synthesis, characterized by its significant steric hindrance and the high stability of its corresponding carbocation. Its synthesis via chloromethylation of pentamethylbenzene is a well-established and scalable process. The primary application of this compound lies in its potential as a sterically demanding building block and as a robust protecting group for alcohols. The insights provided in this guide are intended to assist researchers and drug development professionals in harnessing the unique properties of this compound for the advancement of their synthetic endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl- | C12H17Cl | CID 68087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. This compound(484-65-1) MS [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. orgsyn.org [orgsyn.org]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Methodological & Application

The Pentamethylbenzyl Group: A Robust Protecting Strategy in Complex Molecule Synthesis

Introduction: Beyond Conventional Benzyl Ethers

In the intricate landscape of multi-step total synthesis, the judicious selection of protecting groups is a critical determinant of success. While traditional benzyl (Bn) and p-methoxybenzyl (PMB) ethers have long served as mainstays for the protection of hydroxyl, amino, and thiol functionalities, the demands of modern synthetic challenges necessitate a broader palette of protecting groups with nuanced reactivity profiles. The 2,3,4,5,6-pentamethylbenzyl (PMB) group emerges as a powerful, yet underutilized, tool for the synthetic chemist, offering a unique combination of stability and selective deprotection pathways.

This technical guide provides an in-depth exploration of the application of 2,3,4,5,6-pentamethylbenzyl chloride as a protecting group precursor in the context of total synthesis. We will delve into the underlying chemical principles that govern its reactivity, provide detailed protocols for its installation and removal, and discuss its strategic implementation in complex synthetic routes.

The Rationale for Pentamethylbenzylation: Enhanced Stability and Tunable Lability

The five methyl groups on the aromatic ring of the pentamethylbenzyl group are not mere spectators; they profoundly influence its chemical properties. These electron-donating groups enrich the electron density of the benzene ring, which has two key consequences:

-

Increased Stability of the Pentamethylbenzyl Cation: Upon cleavage, particularly under acidic conditions, the resulting pentamethylbenzyl carbocation is significantly stabilized through hyperconjugation and inductive effects from the five methyl groups. This enhanced stability facilitates cleavage under milder acidic conditions compared to the unsubstituted benzyl group.

-

Enhanced Rate of Oxidative Cleavage: The electron-rich nature of the pentamethylbenzyl group makes it more susceptible to single-electron transfer (SET) oxidation. This allows for rapid and selective cleavage using mild oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often with greater efficiency than the standard PMB group.

These electronic properties position the pentamethylbenzyl group as a versatile protecting group that is robust under a range of conditions yet amenable to selective removal, offering a valuable degree of orthogonality in complex synthetic endeavors.

Figure 1: Logical relationship between the properties of the pentamethylbenzyl group and its applications in total synthesis.

Application Notes and Protocols

The following sections provide detailed protocols for the protection of alcohols, amines, and thiols using this compound, as well as methods for its subsequent removal.

Protection of Functional Groups

The introduction of the pentamethylbenzyl group generally follows the well-established Williamson ether synthesis for alcohols and analogous alkylations for amines and thiols. The choice of base and solvent is critical for achieving high yields and avoiding side reactions.

Protocol 1: Protection of a Primary Alcohol

This protocol describes the general procedure for the protection of a primary alcohol as a pentamethylbenzyl ether.

-

Materials:

-

Primary alcohol (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

This compound (1.1 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equiv) in anhydrous DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pentamethylbenzyl ether.

-

Protocol 2: Protection of a Secondary Amine

This protocol outlines the protection of a secondary amine.

-

Materials:

-

Secondary amine (1.0 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv) or another suitable non-nucleophilic base

-

This compound (1.2 equiv)

-

Anhydrous acetonitrile (MeCN) or DMF

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the secondary amine (1.0 equiv) in anhydrous MeCN, add K₂CO₃ (2.0 equiv).

-

Add this compound (1.2 equiv) and stir the mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Protocol 3: Protection of a Thiol

This protocol details the protection of a thiol as a pentamethylbenzyl thioether.

-

Materials:

-

Thiol (1.0 equiv)

-

Cesium carbonate (Cs₂CO₃, 1.5 equiv) or another suitable base

-

This compound (1.1 equiv)

-

Anhydrous DMF

-

Water

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of the thiol (1.0 equiv) in anhydrous DMF, add Cs₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 equiv) in DMF.

-

Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by TLC.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Deprotection of the Pentamethylbenzyl Group

The pentamethylbenzyl group can be cleaved under a variety of conditions, providing valuable orthogonality with other protecting groups.

Figure 2: Deprotection pathways for the pentamethylbenzyl (PMB) group.

Protocol 4: Oxidative Deprotection with DDQ

This is often the method of choice due to its mildness and high selectivity.

-

Materials:

-

Pentamethylbenzyl-protected substrate (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water (or a buffer solution, e.g., phosphate buffer pH 7)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the pentamethylbenzyl-protected substrate in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).

-

Cool the solution to 0 °C and add DDQ (1.1-1.5 equiv) portion-wise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. The reaction is often rapid.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to remove the hydroquinone byproduct.

-

Protocol 5: Acid-Catalyzed Deprotection with TFA

The enhanced stability of the pentamethylbenzyl cation allows for cleavage under milder acidic conditions than those required for a simple benzyl group.

-

Materials:

-

Pentamethylbenzyl-protected substrate (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the pentamethylbenzyl-protected substrate in CH₂Cl₂.

-

Add TFA (typically 10-50% v/v) at 0 °C or room temperature. The concentration of TFA and the reaction temperature should be optimized for the specific substrate.

-

Stir the reaction and monitor its progress by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Co-evaporation with toluene can help to remove residual TFA.

-

Purify the crude product by flash column chromatography.

-

Protocol 6: Deprotection by Catalytic Hydrogenolysis

Similar to other benzyl-type protecting groups, the pentamethylbenzyl group can be removed by catalytic hydrogenolysis.

-

Materials:

-

Pentamethylbenzyl-protected substrate (1.0 equiv)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas

-

Celite®

-

-

Procedure:

-

Dissolve the pentamethylbenzyl-protected substrate in a suitable solvent (e.g., MeOH, EtOH, or EtOAc).

-

Carefully add Pd/C (10 mol%) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford the deprotected product, which can be further purified if necessary.

-

Comparative Data and Orthogonality

The true utility of a protecting group lies in its predictable and selective removal in the presence of other functionalities. The pentamethylbenzyl group offers a favorable profile in this regard.

| Protecting Group | Typical Deprotection Conditions | Stability of Pentamethylbenzyl Group |

| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA) | Labile |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) | Stable |

| Cbz (Carboxybenzyl) | Hydrogenolysis (H₂, Pd/C) | Labile |

| Silyl Ethers (e.g., TBS, TIPS) | Fluoride source (e.g., TBAF) or acid | Generally stable under oxidative deprotection conditions |

Table 1: Orthogonality of the Pentamethylbenzyl Group with Common Protecting Groups.

The increased electron density of the pentamethylbenzyl group generally leads to faster cleavage rates under both oxidative and acidic conditions compared to the standard PMB group, which in turn is more labile than the unsubstituted benzyl group. This graduated lability can be exploited in sophisticated synthetic strategies.

| Protecting Group | Relative Rate of Oxidative Cleavage (DDQ) | Relative Rate of Acidic Cleavage (TFA) |

| Benzyl (Bn) | Slow | Slow |

| p-Methoxybenzyl (PMB) | Fast | Moderate |

| 2,4-Dimethoxybenzyl (DMB) | Very Fast | Fast |

| Pentamethylbenzyl (PMB) | Very Fast | Fast |

Table 2: Qualitative Comparison of Deprotection Rates for Benzyl-Type Ethers.

Application in Total Synthesis: A Case Study

While specific examples detailing the use of this compound in total synthesis are not extensively documented in readily available literature, its properties suggest it would be a valuable asset in the synthesis of complex natural products. For instance, in a hypothetical late-stage deprotection of a sensitive intermediate, the mild and highly selective oxidative cleavage of a pentamethylbenzyl ether could be advantageous over harsher methods required for other protecting groups. The enhanced lability of the pentamethylbenzyl group could be particularly useful in the synthesis of polyketides or other molecules with acid-sensitive functionalities.

Conclusion and Future Outlook

The 2,3,4,5,6-pentamethylbenzyl group represents a powerful addition to the synthetic chemist's toolbox. Its enhanced stability and tunable lability, particularly its facile oxidative cleavage, provide a valuable degree of orthogonality that can be leveraged in the design of elegant and efficient synthetic routes. While its application in total synthesis is an area ripe for further exploration, the fundamental principles governing its reactivity are well-established. As the complexity of synthetic targets continues to increase, the adoption of advanced protecting group strategies, including the use of the pentamethylbenzyl group, will be essential for pushing the boundaries of chemical synthesis.

Application Note: Selective Protection of Phenols Using 2,3,4,5,6-Pentamethylbenzyl Chloride

Introduction: Advancing Phenol Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious protection of functional groups is a cornerstone of success. Phenols, with their inherent acidity and nucleophilicity, often require temporary masking to prevent unwanted side reactions. While a variety of protecting groups have been developed for this purpose, benzyl-type ethers have remained a mainstay due to their general stability and reliable cleavage methods. The ubiquitous benzyl (Bn) group offers robustness, while the p-methoxybenzyl (PMB) group provides enhanced lability towards oxidative and acidic conditions, allowing for greater synthetic flexibility.[1][2]

This application note introduces the 2,3,4,5,6-pentamethylbenzyl (PMBzl) group as a highly valuable, yet perhaps underutilized, tool for the selective protection of phenols. By leveraging the cumulative electron-donating effects of five methyl substituents on the aromatic ring, the PMBzl group offers a unique profile of enhanced reactivity and selective cleavage, positioning it as a powerful option for orthogonal protection strategies in the synthesis of complex molecules. We will provide a detailed exploration of its application, including step-by-step protocols for both protection and deprotection, mechanistic insights, and a comparative analysis of its performance against its common counterparts.

The Rationale for Pentamethylbenzyl Protection: A Superior Electron-Donating System

The choice of a benzyl-type protecting group is fundamentally a decision about lability. The stability of the benzylic carbocation formed during cleavage dictates the conditions required for deprotection. The key distinction between the Bn, PMB, and PMBzl groups lies in the electronic properties of their aromatic rings.[3]

-

Benzyl (Bn) Group: Unsubstituted and relatively robust. Cleavage typically requires harsh conditions such as strong acids or catalytic hydrogenolysis, which may not be compatible with sensitive functional groups.[4]

-

p-Methoxybenzyl (PMB) Group: The electron-donating methoxy group at the para position stabilizes the benzylic carbocation through resonance, making PMB ethers more susceptible to cleavage under milder acidic or oxidative conditions (e.g., with DDQ) compared to Bn ethers.[1][5]

-

2,3,4,5,6-Pentamethylbenzyl (PMBzl) Group: The five methyl groups on the aromatic ring provide substantial inductive electron donation, rendering the benzylic position highly activated. This heightened electron density leads to a significantly stabilized carbocation upon cleavage, allowing for deprotection under even milder acidic conditions than the PMB group. This effect is so pronounced that pentamethylbenzene itself is an excellent cation scavenger, highlighting the inherent stability of the pentamethylbenzyl cation.[6][7]

This enhanced lability makes the PMBzl group an excellent candidate for late-stage deprotection in the synthesis of delicate molecules or for intricate sequences requiring multiple, orthogonally protected hydroxyl groups.

Application Notes and Protocols

Protection of Phenols with 2,3,4,5,6-Pentamethylbenzyl Chloride

The protection of phenols with PMBzl-Cl proceeds via a standard Williamson ether synthesis. The phenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile in an SN2 reaction with this compound.

Table 1: Typical Conditions for Phenol Protection

| Parameter | Value |

| Reagents | |

| Phenol | 1.0 equiv |

| This compound | 1.1 - 1.5 equiv |

| Base | NaH (1.2 equiv) or K₂CO₃ (2.0 equiv) |

| Solvent | Anhydrous DMF or Acetonitrile |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 12 hours |

| Work-up | Aqueous quench, extraction |

Detailed Protocol 1: Protection of 4-Hydroxyphenylacetic Acid Methyl Ester

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous dimethylformamide (DMF, 0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of the phenol (1.0 equiv) in anhydrous DMF.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.2 equiv) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection of Pentamethylbenzyl Ethers of Phenols

The enhanced lability of the PMBzl group allows for its removal under a variety of mild conditions, providing orthogonality with other protecting groups.

The high stability of the pentamethylbenzyl carbocation allows for rapid cleavage with TFA. A cation scavenger is recommended to prevent Friedel-Crafts alkylation of other electron-rich aromatic rings in the substrate or the product.

Table 2: Conditions for Acidic Deprotection

| Parameter | Value |

| Reagents | |

| PMBzl-protected phenol | 1.0 equiv |

| Trifluoroacetic Acid (TFA) | 10-50% (v/v) in DCM |

| Scavenger | Anisole or Pentamethylbenzene (3-5 equiv) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Reaction Time | 15 min - 2 hours |

Detailed Protocol 2: TFA-Mediated Deprotection

-

Dissolve the PMBzl-protected phenol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

-

Add a cation scavenger, such as pentamethylbenzene (3.0 equiv).[6]

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 20% v/v) dropwise with stirring.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring progress by TLC.

-

Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting phenol by flash column chromatography.

Similar to PMB ethers, the electron-rich nature of the PMBzl group allows for its cleavage via single-electron transfer with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is particularly useful when acid-sensitive groups are present.

Table 3: Conditions for Oxidative Deprotection

| Parameter | Value |

| Reagents | |

| PMBzl-protected phenol | 1.0 equiv |

| DDQ | 1.1 - 1.5 equiv |

| Solvent System | DCM/H₂O (e.g., 18:1) |

| Reaction Conditions | |

| Temperature | Room temperature |

| Reaction Time | 1 - 4 hours |

Detailed Protocol 3: DDQ-Mediated Deprotection

-

Dissolve the PMBzl-protected phenol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (18:1, v/v; 0.1 M).[5]

-

Add DDQ (1.2 equiv) in one portion at room temperature. The solution may turn dark green or brown.

-

Stir the reaction mixture vigorously at room temperature, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium sulfite (Na₂SO₃) to remove excess DDQ, then wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography. The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is also removed during this step.

Mechanistic Insights and Workflow Diagrams

Protection Mechanism

The protection of a phenol with PMBzl-Cl is a classic SN2 reaction. The basic conditions deprotonate the phenol to the more nucleophilic phenoxide, which then displaces the chloride from the benzylic carbon of PMBzl-Cl.

Caption: Mechanism of Phenol Protection with PMBzl-Cl.

Acidic Deprotection Mechanism

Under acidic conditions, the ether oxygen is protonated, creating a good leaving group. Departure of the phenol generates a highly stable pentamethylbenzyl carbocation, which is then trapped by a scavenger. The stability of this carbocation is the driving force for the reaction.[6]

Caption: Mechanism of Acidic Deprotection of PMBzl Ether.

Orthogonal Synthesis Strategies

The true power of the PMBzl protecting group lies in its unique position within the spectrum of benzyl-type ether labilities. This allows for sophisticated, orthogonal protection schemes in the synthesis of polyhydroxylated molecules.

Caption: Orthogonal Deprotection Strategy.

A molecule bearing PMBzl, PMB, and Bn protected hydroxyl groups can be selectively deprotected:

-